1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone

Catalog No.
S832776
CAS No.
1228666-31-6
M.F
C12H15NO2Si
M. Wt
233.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-etha...

CAS Number

1228666-31-6

Product Name

1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone

IUPAC Name

1-(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)ethanone

Molecular Formula

C12H15NO2Si

Molecular Weight

233.34 g/mol

InChI

InChI=1S/C12H15NO2Si/c1-8(14)9-5-11-10(13-7-9)6-12(15-11)16(2,3)4/h5-7H,1-4H3

InChI Key

PQSVBIPUESNCDX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1

Canonical SMILES

CC(=O)C1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1

Spectroscopic Properties Study

    Scientific Field: Spectroscopy and Computational Chemistry.

    Methods of Application: The study involved analysis of absorption-pH profile and Förster cycle of FP1.

    Results: The study revealed that the excited state of FP1 is more acidic than its ground state.

Synthesis of Heteropentalenes

Antibacterial Activity

Fluorescence Behavior Study

Halogenated Heterocycles

Fluorescent Nucleoside Analogues

1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone is an organosilicon compound characterized by a furo[3,2-b]pyridine core, a trimethylsilyl group, and an ethanone moiety. Its chemical structure is notable for the combination of these functional groups, which contribute to its potential reactivity and biological properties. The compound has the chemical formula C12H15NOSi and is recognized by the CAS number 1228666-31-6 .

Due to the lack of specific information, it is advisable to handle this compound with caution following standard laboratory safety protocols for unknown chemicals. Potential hazards may include:

  • Skin and eye irritation: The presence of aromatic rings and the trimethylsilyl group suggests potential for irritation.
  • Flammability: Organic compounds with aromatic rings can be flammable.

  • Oxidation: It can be oxidized to form carboxylic acids or ketones using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield alcohols or alkanes when treated with lithium aluminum hydride or sodium borohydride.
  • Substitution: The trimethylsilyl group can be substituted with various functional groups through reactions with halogens or organometallic compounds.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Halogenation using bromine or chlorine in the presence of a catalyst .

The synthesis of 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone generally involves several steps:

  • Formation of the furo[3,2-b]pyridine Core: This is typically achieved through cyclization reactions involving suitable pyridine and furan derivatives.
  • Introduction of the Trimethylsilyl Group: This step often utilizes trimethylsilyl chloride in the presence of a base such as triethylamine.
  • Attachment of the Ethanone Moiety: This can be accomplished through acylation reactions using reagents like acetyl chloride or acetic anhydride .

The compound has several applications across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Medicine: It is being explored for its potential pharmacological properties and as a precursor in drug synthesis.
  • Industry: The compound is utilized in developing new materials and as a reagent in various industrial processes .

Research into the interaction mechanisms of 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone indicates that it may inhibit specific signaling pathways, such as the protease activated receptor 2 (PAR-2) pathway. This suggests potential therapeutic roles in conditions where PAR-2 signaling is implicated. Studies have shown that compounds derived from similar structures can effectively modulate these biological pathways, highlighting the significance of this compound in medicinal chemistry .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone. Here are a few notable examples:

Compound NameStructureUnique Features
1-(Furo[3,2-b]pyridin-6-yl)ethanoneC9H7NO2Lacks trimethylsilyl group; simpler structure.
6-(Trimethylsilyl)pyridineC8H11NSiPyridine base without furan; different reactivity profile.
4-(Trimethylsilyl)phenolC10H14OSiContains a phenolic structure; different biological interactions.

These compounds differ primarily in their functional groups and core structures, which influence their reactivity and potential applications in medicinal chemistry. The unique combination of the furo[3,2-b]pyridine core with the trimethylsilyl group and ethanone moiety sets 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone apart from these similar compounds, potentially offering distinct pharmacological benefits and synthetic utility .

Wikipedia

1-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]ethan-1-one

Dates

Modify: 2023-08-16

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